molecular formula C15H12ClNO3 B4041202 5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole

5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole

Cat. No.: B4041202
M. Wt: 289.71 g/mol
InChI Key: IQWTULWQGTUKKY-UHFFFAOYSA-N
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Description

5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a 5-chloro group and a 3,4-dimethoxyphenyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-chloro-2-aminophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting intermediate undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole varies depending on its application. For instance, as a tyrosinase inhibitor, the compound competitively inhibits the enzyme tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethoxy groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-18-13-5-3-9(7-14(13)19-2)15-17-11-8-10(16)4-6-12(11)20-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWTULWQGTUKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(3,4-dimethoxybenzoyl)-2-hydroxy-5-chloroaniline (5.0 g, 0.015 mol) was heated under reflux for 11 hours in 30 ml o-dichlorobenzene and p-toluenesulfonic acid monohydrate (0.3 g, 15 mmol). The reaction mixture was diluted with dichloromethane and filtered through a pad of alumina (25 g). The solvent was evaporated under reduced pressure and the residue was triturated with petroleum ether and filtered to give 2.7 g of crudeproduct. The material was crystallized from methyl t-butyl ether with charcoal to give 1.35 g of material which was crystallized again from methyl t-butyl ether and sublimed at 130° C. (0.05 mm) to give pure title compound as tan crystals, mp 142-145° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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